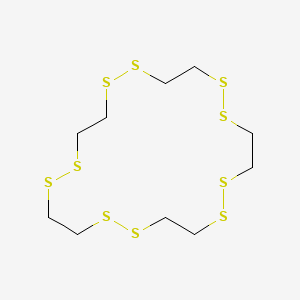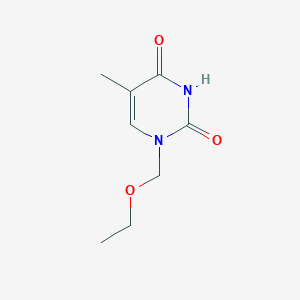
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H18O3. It is a derivative of acetophenone, characterized by the presence of hydroxy, methoxy, and methyl groups on the phenyl ring, and a pentanone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxy-6-methylbenzaldehyde and pentan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as L-proline or trimethylaluminum to facilitate the aldol condensation reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the pentanone chain.
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a ketone.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the aromatic ring.
Uniqueness
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one is unique due to the combination of its functional groups and the pentanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
144266-81-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methoxy-6-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-11(14)13-9(2)7-10(16-3)8-12(13)15/h7-8,15H,4-6H2,1-3H3 |
Clé InChI |
FRUPZPIOSCISRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=C(C=C(C=C1C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


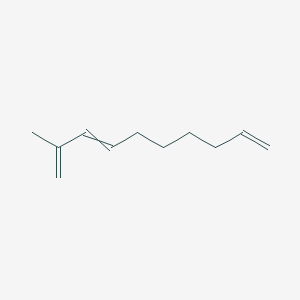
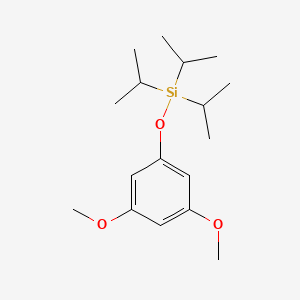

![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
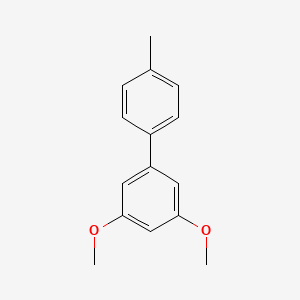

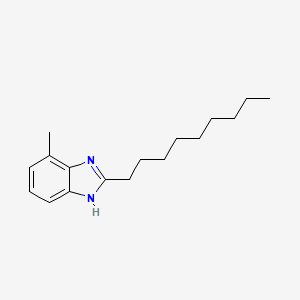
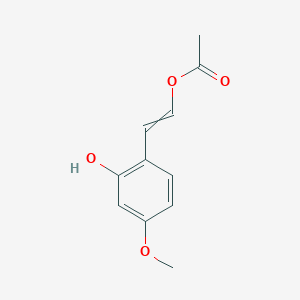
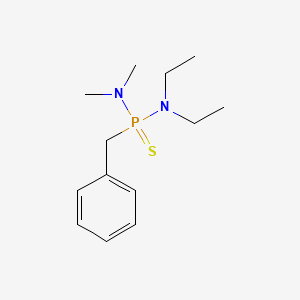
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

